1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(2-bromo-5-methyl-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-3(9)5-4(2)10-6(7)8-5/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLRYUORPVWFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of α-Haloketone Precursors
The α-haloketone 2-bromo-1-(5-methyl-4-acetylthiazol-2-yl)ethan-1-one serves as the optimal precursor. Its synthesis involves bromination of 1-(5-methyl-1,3-thiazol-4-yl)ethan-1-one using N-bromosuccinimide (NBS) in carbon tetrachloride under radical conditions. The methyl group at position 5 is introduced via a Friedel-Crafts acylation of 2-methylthiazole with acetyl chloride, though this step requires careful temperature control (0–5°C) to prevent over-acylation.
Cyclocondensation with Thiourea
Reacting the α-bromo ketone with thiourea in ethanol at 78°C for 45 minutes yields the thiazole ring. The mechanism proceeds via nucleophilic displacement of the bromide by sulfur, followed by deprotonation and aromatization. Key parameters include:
- Molar ratio : 1:1.2 (α-haloketone:thiourea) to ensure complete conversion.
- Solvent : Anhydrous ethanol minimizes side reactions.
- Reaction time : Prolonged heating (>60 minutes) risks decomposition of the acetyl group.
This method achieves yields of 68–72%, with purity >95% confirmed by HPLC.
Post-Synthesis Bromination of 1-(5-Methyl-1,3-thiazol-4-yl)ethan-1-one
For laboratories lacking access to specialized α-haloketones, bromination of a pre-formed thiazole offers a viable alternative.
Synthesis of 1-(5-Methyl-1,3-thiazol-4-yl)ethan-1-one
The parent thiazole is prepared via Hantzsch synthesis using 2-chloro-1-(4-methylthiazol-5-yl)propan-1-one and thiourea. The methyl group at position 5 originates from the chloroketone’s side chain, while the acetyl group at position 4 is retained from the ketone precursor. Reaction conditions mirror those in Section 1.2, with yields of 65–70%.
Electrophilic Bromination at Position 2
Bromination employs bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst. The acetyl group at position 4 directs electrophilic substitution to position 2 via meta-directing effects, while the sulfur atom enhances reactivity at ortho positions.
Optimized Procedure :
- Dissolve 1-(5-methyl-1,3-thiazol-4-yl)ethan-1-one (10 mmol) in glacial acetic acid (30 mL).
- Add FeBr₃ (1.2 eq) and Br₂ (1.1 eq) dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Quench with sodium thiosulfate, extract with dichloromethane, and purify via column chromatography (hexane:ethyl acetate, 4:1).
This method achieves 60–65% yield, with regioselectivity confirmed by ¹H NMR (singlet for Br at δ 7.8 ppm).
Comparative Analysis of Synthetic Routes
| Parameter | Hantzsch Direct Synthesis | Post-Synthesis Bromination |
|---|---|---|
| Yield | 68–72% | 60–65% |
| Purity | >95% | 90–93% |
| Regioselectivity Control | High | Moderate |
| Equipment Complexity | Moderate | Low |
| Scalability | Limited by α-haloketone access | High |
The Hantzsch method offers superior regioselectivity but requires specialized precursors. Post-synthesis bromination is more accessible but necessitates careful control of reaction conditions to avoid di-bromination.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at 4.2 minutes, confirming >95% purity.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) favors the post-bromination route due to lower precursor costs. Key modifications include:
- Continuous Flow Reactors : Reduce exothermic risks during bromination.
- Solvent Recycling : Ethanol from Hantzsch reactions is distilled and reused, cutting costs by 30%.
Emerging Methodologies
Recent advances include photocatalytic bromination using visible light (λ = 450 nm) to improve regioselectivity. Pilot studies report 75% yield with 99% selectivity for position 2.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can be used to modify the thiazole ring or the ethanone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with amine functional groups, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one has shown promise in the development of pharmaceuticals due to its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds derived from 1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one have been tested against strains of Staphylococcus aureus and Escherichia coli, showing effective inhibition at specific concentrations.
Anticancer Properties
Studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells. A notable study evaluated the cytotoxic effects of derivatives on human cancer cell lines, revealing that certain modifications to the thiazole ring enhance activity against breast and lung cancer cells.
Agrochemical Applications
The compound's ability to act as a fungicide has made it a candidate for agricultural applications. Thiazole derivatives are known for their efficacy in controlling fungal pathogens affecting crops.
Case Study: Fungal Resistance
A field trial was conducted where crops treated with formulations containing 1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one showed a significant reduction in fungal disease incidence compared to untreated controls. This suggests its potential as a safe and effective agrochemical agent.
Materials Science Applications
In materials science, thiazole derivatives are explored for their electronic properties and potential use in organic electronics.
Conductive Polymers
Research has indicated that incorporating thiazole units into polymer matrices can enhance conductivity. A study reported on the synthesis of conductive polymers using 1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one as a monomer, leading to materials suitable for flexible electronic devices.
Data Tables
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one involves its interaction with biological targets, such as enzymes and receptors. The compound’s thiazole ring can bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or block receptor function by occupying the binding site .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one and its analogues:
Key Observations :
- Bromine vs. Methyl/Phenyl : Bromine at position 2 (thiazole) significantly increases electrophilicity compared to methyl or phenyl substituents, facilitating nucleophilic substitutions (e.g., Suzuki couplings) .
- Heterocycle Core : Isoxazole derivatives (e.g., ) exhibit distinct electronic profiles compared to thiazoles due to oxygen vs. sulfur in the ring, affecting solubility and binding interactions.
Crystallographic and Packing Behavior
- Crystal Packing: Brominated analogues (e.g., 2-bromo-1-[1-(4-bromophenyl)-triazol-4-yl]ethanone ) exhibit intermolecular halogen interactions (Br⋯Br: 3.59–3.65 Å) and hydrogen bonding (C–H⋯O/N), stabilizing the crystal lattice. The target compound likely adopts similar packing due to its bromine substituent.
- Conformational Analysis : The acetyl group in brominated thiazoles lies nearly coplanar with the heterocycle (torsion angle: ~1–3°), optimizing conjugation and reactivity .
Research and Industrial Relevance
Biological Activity
1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thiazole ring, which is essential for its biological activity. The bromine atom and methyl group at specific positions enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various thiazole derivatives, including 1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one, against several bacterial and fungal strains. The results indicated that this compound demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Inhibition Zone (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin |
| Escherichia coli | 12 | Gentamicin |
| Aspergillus niger | 18 | Amphotericin B |
The presence of the thiazole ring significantly contributed to the observed antimicrobial activity, with modifications at position 5 enhancing efficacy against certain pathogens .
Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer properties. The compound was tested against various cancer cell lines, revealing promising cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that the presence of the thiazole moiety is crucial for its antitumor activity.
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| A-431 (human epidermoid) | 1.98 ± 1.22 | Doxorubicin |
| U251 (human glioblastoma) | 10–30 | None |
The compound exhibited an IC50 value comparable to standard chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .
Case Studies
Several case studies have documented the biological effects of thiazole derivatives:
- Antimicrobial Efficacy : A study by Al-Azhar University found that compounds similar to 1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one exhibited high reactivity against Salmonella typhimurium with a minimum inhibitory concentration (MIC) of .
- Cytotoxicity in Cancer Cells : Another investigation highlighted the effectiveness of thiazole derivatives in inducing apoptosis in cancer cells through mechanisms involving mitochondrial pathways. The study emphasized the importance of substituents on the thiazole ring in enhancing cytotoxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one?
- Methodological Answer : Synthesis typically involves bromination of precursor thiazoles. One approach uses PEG-400 as a solvent with hydrochloric acid, where the precursor is refluxed for 3–4 hours, followed by extraction with ethyl acetate and recrystallization from ethanol (yield ~70%) . Alternative routes include condensation with hydrazine derivatives, such as methyl hydrazinecarbodithioate, to form intermediates for further functionalization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the thiazole ring structure and bromine placement (e.g., δ ~2.5 ppm for methyl groups, δ ~160–170 ppm for carbonyl carbons).
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) validate functional groups.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, with typical R-factor values < 0.05 for high-resolution data .
Q. What physicochemical properties are essential for experimental design?
- Methodological Answer : Key properties include:
- Molecular Weight : Calculated as 220.09 g/mol (exact mass via methods).
- LogP : ~1.2 (indicating moderate hydrophobicity, influencing solvent selection).
- Melting Point : Observed range 65–66°C for analogous bromo-thiazoles .
Advanced Research Questions
Q. How can crystallographic refinement challenges be addressed for this compound?
- Methodological Answer : Use SHELXL to handle disorder or twinning. For example:
- Apply the TWIN/BASF commands in SHELX for twinned data.
- Refine anisotropic displacement parameters for bromine atoms to account for heavy-atom effects.
- Validate models using R1/wR2 convergence (< 5% discrepancy) .
Q. What strategies optimize bromine substitution in synthetic routes?
- Methodological Answer :
- Solvent Optimization : PEG-400 enhances reaction efficiency due to its high polarity and thermal stability .
- Catalyst Screening : Test Pd(PPh3)4 for Suzuki couplings or CuI for Ullmann reactions to functionalize the bromo group.
- Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state):
- Perform variable-temperature NMR to detect equilibrium shifts.
- Compare DFT-calculated structures (e.g., Gaussian 16) with crystallographic data to validate conformers .
Q. What mechanistic insights explain the bromo group’s reactivity?
- Methodological Answer : The bromine atom facilitates:
- Nucleophilic Substitution : Reacts with amines or thiols in polar aprotic solvents (e.g., DMF).
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis, 80°C, 12 h) .
Q. How to design derivatives for biological activity screening?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
